An In-depth Technical Guide to 2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride: Properties, Stability, and Synthetic Considerations
An In-depth Technical Guide to 2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride: Properties, Stability, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry, transitioning from a synthetic curiosity to a valuable building block in the design of novel therapeutics.[1] Its unique stereochemical and electronic properties, stemming from significant ring strain, allow it to confer a range of advantageous attributes to drug candidates. These include enhanced metabolic stability, increased potency, and improved membrane permeability.[2] The incorporation of a cyclopropyl scaffold can lead to more favorable interactions with biological targets and a reduction in off-target effects.[2] This guide focuses on 2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride, a compound that combines the beneficial features of the cyclopropane ring with the reactive potential of a sulfonyl chloride group, making it a valuable intermediate for the synthesis of diverse molecular entities in drug discovery programs.
Chemical and Physical Properties
While specific experimental data for 2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride is not extensively reported in the literature, we can infer its key properties based on its structural components and data from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₉H₈Cl₂O₂S | Based on its chemical structure.[1] |
| Molecular Weight | 251.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on the physical state of similar compounds like cyclopropanesulfonyl chloride and 2-(3-fluorophenyl)cyclopropane-1-sulfonyl chloride, which are reported as liquids. |
| Solubility | Expected to be soluble in a wide range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General solubility characteristics of sulfonyl chlorides. |
| Melting Point | Not available. | |
| Boiling Point | Not available. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride can be envisioned through a two-step process involving the cyclopropanation of 3-chlorostyrene followed by chlorosulfonylation of the resulting cyclopropane.
digraph "Synthetic_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.8];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4", arrowhead=vee];
"3-Chlorostyrene" [fillcolor="#FBBC05"];
"Cyclopropanation_Reagents" [label="e.g., CH2I2, Zn-Cu couple\n(Simmons-Smith)", shape=ellipse, fillcolor="#FFFFFF"];
"Intermediate" [label="1-Chloro-3-(cyclopropyl)benzene"];
"Chlorosulfonylation" [label="e.g., Chlorosulfonic acid (ClSO3H)", shape=ellipse, fillcolor="#FFFFFF"];
"Product" [label="2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-Chlorostyrene" -> "Intermediate" [label="Step 1: Cyclopropanation"];
"Cyclopropanation_Reagents" -> "3-Chlorostyrene" [style=dotted, arrowhead=none];
"Intermediate" -> "Product" [label="Step 2: Chlorosulfonylation"];
"Chlorosulfonylation" -> "Intermediate" [style=dotted, arrowhead=none];
}
Caption: A general workflow for conducting forced degradation studies.
Detailed Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare stock solutions of 2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride in a suitable inert solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M hydrochloric acid at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample with 0.1 M sodium hydroxide at room temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from all potential degradation products. A diode-array detector is useful for assessing peak purity.
-
Data Evaluation: Quantify the amount of the parent compound remaining and the formation of any degradation products. The goal is to achieve a target degradation of 5-20%.
[3]
Expected Spectral Characteristics
Technique Expected Features ¹H NMR Complex multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the 3-chlorophenyl group. A distinct set of multiplets in the aliphatic region (likely between 1.0 and 3.0 ppm) for the diastereotopic protons of the cyclopropane ring. ¹³C NMR Multiple signals in the aromatic region (around 120-140 ppm). Signals for the cyclopropyl carbons in the upfield region. A downfield signal for the carbon attached to the sulfonyl group. IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370-1350 cm⁻¹ and 1185-1165 cm⁻¹. [4]Aromatic C-H stretching above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region. Mass Spectrometry The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of SO₂, Cl, and cleavage of the cyclopropane ring.
Conclusion
2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. Understanding its inherent reactivity and stability, particularly its sensitivity to moisture, is crucial for its effective use as a synthetic intermediate. The protocols and inferred properties outlined in this guide provide a solid foundation for researchers to handle, utilize, and further investigate this promising compound in their quest for novel therapeutic agents.
References
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Journal of Pharmaceutical Sciences. Retrieved February 25, 2026, from [Link]
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved February 25, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 25, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (2023, December). IJSDR. Retrieved February 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 25, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 25, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved February 25, 2026, from [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University. Retrieved February 25, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved February 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014, October). SciSpace. Retrieved February 25, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved February 25, 2026, from [Link]
-
Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. Retrieved February 25, 2026, from [Link]
-
GNPS Library Spectrum CCMSLIB00000578472. (2016, February 10). GNPS. Retrieved February 25, 2026, from [Link]
- Preparation of cyclopropyl sulfonylamides. Google Patents.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
-
2-(3-chlorophenyl)ethane-1-sulfonyl chloride (C8H8Cl2O2S). PubChemLite. Retrieved February 25, 2026, from [Link]
- Cyclopropane compound. Google Patents.
-
C3H2Cl+. PubChem. Retrieved February 25, 2026, from [Link]
- Method for producing cyclopentyl sulfonyl chloride. Patsnap.
-
US Patent No. 8829195. Regulations.gov. Retrieved February 25, 2026, from [Link]
-
1,2,3-Trichlorocyclopropane. PubChem. Retrieved February 25, 2026, from [Link]
